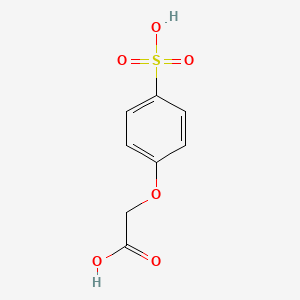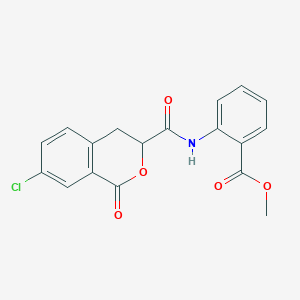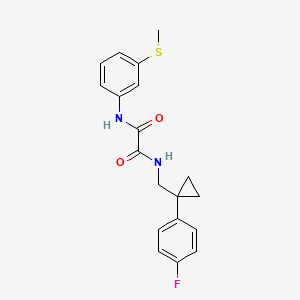
4-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C22H19BrN2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common synthetic route includes the reaction of m-tolylamine with chloroacetic acid to form an intermediate, which is then reacted with bromobenzamide under specific conditions to introduce the bromine atom.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The thiadiazole ring can be reduced to form a thioamide derivative.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Bromate ion (BrO3-)
Reduction: : Thioamide derivative
Substitution: : Various substituted benzamide derivatives
Applications De Recherche Scientifique
Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : It may serve as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: : It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: : It might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and benzamide group may interact with enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the presence of the bromine atom and the thiadiazole ring. Similar compounds might include other benzamide derivatives or thiadiazole-containing molecules, but the exact structure and functional groups set it apart.
List of Similar Compounds
4-bromo-N-(2-oxo-2-phenyl-1-m-tolylamino-ethyl)-benzamide
2-oxo-2-(m-tolylamino)ethyl-thio-1,3,4-thiadiazole derivatives
Other brominated benzamide compounds
Propriétés
IUPAC Name |
4-bromo-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S2/c1-11-3-2-4-14(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNNLBPRNCDGAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)


![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2403900.png)





![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)
![methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B2403913.png)

![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)

